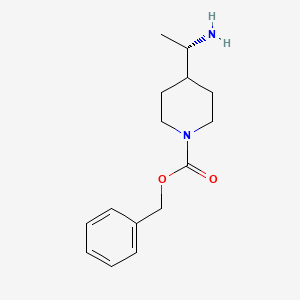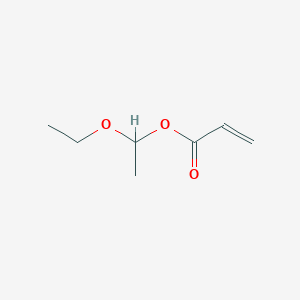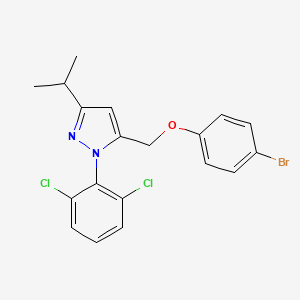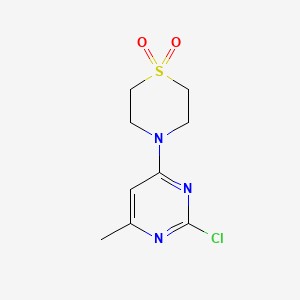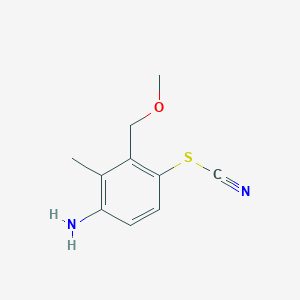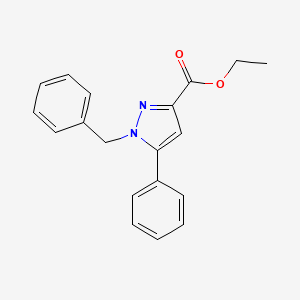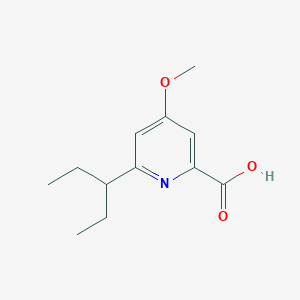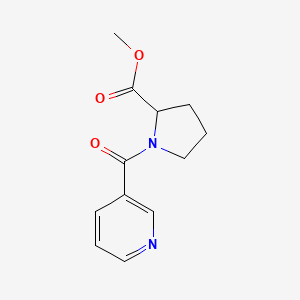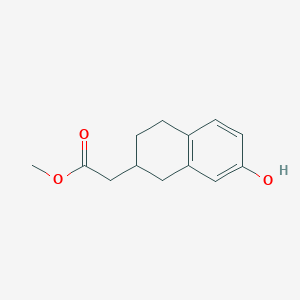
Methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is an organic compound with a molecular formula of C13H16O3 This compound is characterized by the presence of a naphthalene ring system that is partially hydrogenated, making it a tetrahydronaphthalene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate typically involves the hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene, followed by functional group modifications. One common method includes the selective hydrogenation of naphthalene using a nickel catalyst under high pressure and temperature conditions . The resulting 1,2,3,4-tetrahydronaphthalene is then subjected to further reactions to introduce the hydroxy and ester groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation and subsequent functionalization. The use of catalysts such as palladium or platinum on carbon can enhance the reaction rates and selectivity. The esterification step can be carried out using methanol and an acid catalyst like sulfuric acid to yield the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups like halides using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of Methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active hydroxy acid, which can interact with enzymes and receptors, modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A precursor in the synthesis of the compound.
Methyl 2-naphthoate: Similar ester functional group but lacks the tetrahydronaphthalene structure.
7-Hydroxy-1,2,3,4-tetrahydronaphthalene: Similar hydroxy and tetrahydronaphthalene structure but lacks the ester group.
Uniqueness
Methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is unique due to the combination of its hydroxy and ester functional groups on a tetrahydronaphthalene backbone. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate |
InChI |
InChI=1S/C13H16O3/c1-16-13(15)7-9-2-3-10-4-5-12(14)8-11(10)6-9/h4-5,8-9,14H,2-3,6-7H2,1H3 |
InChI Key |
FUHYNJACOYUTBV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCC2=C(C1)C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


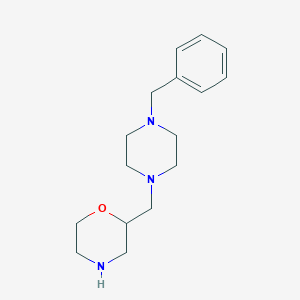
![6-(Benzyloxy)hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B8387526.png)
